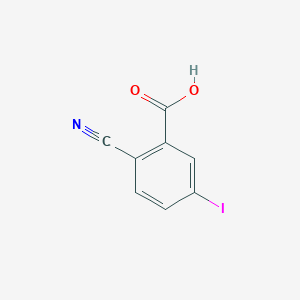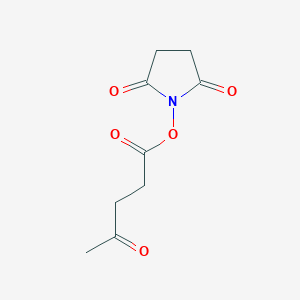
2,5-Dioxopyrrolidin-1-yl 4-oxopentanoate
描述
2,5-Dioxopyrrolidin-1-yl 4-oxopentanoate is a chemical compound with the molecular formula C₉H₁₁NO₅ and a molecular weight of 213.19 g/mol . It is known for its applications in various fields, including medicinal chemistry and organic synthesis. This compound is often used as an intermediate in the synthesis of more complex molecules due to its reactive functional groups.
作用机制
Target of Action
The primary targets of 2,5-Dioxopyrrolidin-1-yl 4-oxopentanoate are voltage-gated sodium channels and Cav 1.2 (L-type) calcium channels . These channels play a crucial role in the propagation of action potentials in neurons, which is essential for the transmission of signals in the nervous system.
Mode of Action
This compound interacts with its targets at very high concentrations of 100 µM or 500 µM . The compound’s interaction with these channels results in the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels . This inhibition can alter the normal functioning of neurons, leading to changes in the transmission of signals.
Pharmacokinetics
The compound has shown high metabolic stability on human liver microsomes . It has negligible hepatotoxicity and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds . These properties suggest that the compound may have good bioavailability, although further studies are needed to confirm this.
Result of Action
The result of the action of this compound is the inhibition of calcium currents, which can lead to changes in neuronal activity. In animal models, the compound has shown potent anticonvulsant properties and a favorable safety profile . It has also proven effective in various pain models .
生化分析
Biochemical Properties
2,5-Dioxopyrrolidin-1-yl 4-oxopentanoate plays a crucial role in biochemical reactions, particularly in the formation of amide bonds. It interacts with primary amines in proteins and peptides, facilitating the coupling of these biomolecules . The compound reacts with the amino groups of lysine residues in proteins, forming stable amide linkages. This interaction is essential for various applications, including protein labeling, cross-linking, and immobilization .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable amide bonds with proteins can alter protein function and localization, impacting cellular activities . Additionally, it has been observed to modulate the activity of enzymes involved in metabolic pathways, further influencing cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with primary amines in proteins and peptides. The compound forms a covalent bond with the amino group of lysine residues, resulting in the formation of stable amide linkages . This reaction is facilitated by the presence of the N-hydroxysuccinimide ester group, which acts as a leaving group during the coupling process . The formation of these amide bonds can lead to changes in protein structure and function, affecting various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but it can degrade over extended periods . Studies have shown that the stability of the compound can be influenced by factors such as temperature, pH, and exposure to light . Long-term exposure to the compound can lead to changes in cellular function, including alterations in protein activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary depending on the dosage administered. At lower doses, the compound has been shown to have minimal toxic effects and can be used to study its biochemical properties without significant adverse effects . At higher doses, the compound can exhibit toxic effects, including alterations in cellular function and metabolism . It is important to carefully control the dosage to avoid potential toxicity in animal studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites . The compound can be metabolized by enzymes such as esterases, which hydrolyze the ester bond, releasing the active levulinic acid and N-hydroxysuccinimide . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can be influenced by factors such as concentration, pH, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with specific targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it can exert its biochemical effects . For example, it may localize to the cytoplasm, nucleus, or mitochondria, depending on the presence of targeting signals and binding proteins .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-oxopentanoate typically involves the reaction of levulinic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production quality.
化学反应分析
Types of Reactions: 2,5-Dioxopyrrolidin-1-yl 4-oxopentanoate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the ester group.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield levulinic acid and N-hydroxysuccinimide.
Coupling Reactions: It is often used in peptide coupling reactions to form amide bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Coupling Reactions: Dicyclohexylcarbodiimide or other carbodiimides as coupling agents.
Major Products Formed:
Hydrolysis: Levulinic acid and N-hydroxysuccinimide.
Coupling Reactions: Amide or ester derivatives depending on the nucleophile used.
科学研究应用
2,5-Dioxopyrrolidin-1-yl 4-oxopentanoate has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of anticonvulsant drugs.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Bioconjugation: The compound is utilized in bioconjugation techniques to link biomolecules for various biological studies.
Material Science: It is employed in the preparation of functionalized materials for advanced applications.
相似化合物的比较
- 2,5-Dioxopyrrolidin-1-yl 5-chloro-5-oxopentanoate
- 2,5-Dioxopyrrolidin-1-yl 4-(N-phenylanilino)benzoate
- 2,5-Dioxopyrrolidin-1-yl 5-(4-(1,2,4,5-tetrazin-3-yl)benzylamino)-5-oxopentanoate
Comparison: 2,5-Dioxopyrrolidin-1-yl 4-oxopentanoate is unique due to its specific ester linkage, which imparts distinct reactivity compared to its analogs. For instance, the presence of a chloro group in 2,5-Dioxopyrrolidin-1-yl 5-chloro-5-oxopentanoate enhances its electrophilicity, making it more reactive in substitution reactions . Similarly, the presence of aromatic groups in other analogs can influence their solubility and interaction with biological targets .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5/c1-6(11)2-5-9(14)15-10-7(12)3-4-8(10)13/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTNUBMUCRZNKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609363 | |
| Record name | 1-[(4-Oxopentanoyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
334616-59-0 | |
| Record name | Pentanoic acid, 4-oxo-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=334616-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Oxopentanoyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


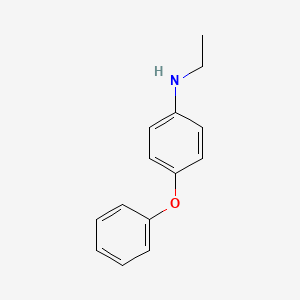





![1-(2-methoxyethyl)-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320970.png)
![7-phenyl-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320971.png)
![1-allyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320974.png)
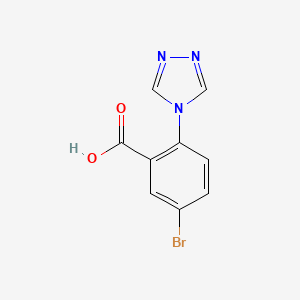
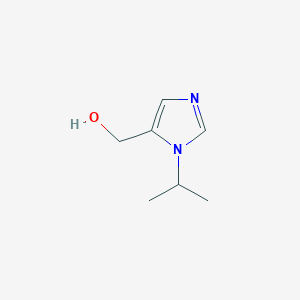

![N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide](/img/structure/B1320983.png)
